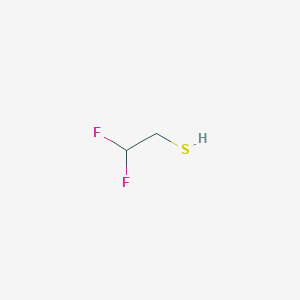carbohydrazide](/img/structure/B13611391.png)
N'-[1-(prop-2-enoyl)piperidin-4-yl](tert-butoxy)carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a piperidine ring, an acryloyl group, and a tert-butoxycarbohydrazide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as 4-piperidone.
Acryloylation: The piperidine intermediate is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to introduce the acryloyl group.
Carbohydrazide Formation: The final step involves the reaction of the acryloylated piperidine with tert-butyl carbazate to form the desired N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acryloyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Applications De Recherche Scientifique
N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate: Similar structure but lacks the carbohydrazide moiety.
N’-[1-(prop-2-enoyl)piperidin-4-yl]carbohydrazide: Similar structure but lacks the tert-butoxy group.
Uniqueness
N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide is unique due to the presence of both the acryloyl and tert-butoxycarbohydrazide groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications.
Propriétés
Formule moléculaire |
C13H23N3O3 |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
tert-butyl N-[(1-prop-2-enoylpiperidin-4-yl)amino]carbamate |
InChI |
InChI=1S/C13H23N3O3/c1-5-11(17)16-8-6-10(7-9-16)14-15-12(18)19-13(2,3)4/h5,10,14H,1,6-9H2,2-4H3,(H,15,18) |
Clé InChI |
ZZEWGJNHVVGWTO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NNC1CCN(CC1)C(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine](/img/structure/B13611360.png)


![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide dihydrochloride](/img/structure/B13611372.png)
